molecular formula C14H11N3O2 B11180918 7-(1,3-Benzodioxol-5-yl)-2-methylpyrazolo[1,5-a]pyrimidine

7-(1,3-Benzodioxol-5-yl)-2-methylpyrazolo[1,5-a]pyrimidine

Cat. No.: B11180918
M. Wt: 253.26 g/mol
InChI Key: RWUWLVFKUKBOFS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-(1,3-Benzodioxol-5-yl)-2-methylpyrazolo[1,5-a]pyrimidine is a heterocyclic compound that has garnered significant interest in the scientific community due to its potential applications in various fields, including medicinal chemistry and materials science. The compound features a unique structure that combines a benzodioxole moiety with a pyrazolopyrimidine core, making it a versatile candidate for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-(1,3-Benzodioxol-5-yl)-2-methylpyrazolo[1,5-a]pyrimidine typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of 5-bromo-benzo dioxole and 2-methylpyrazolo[1,5-a]pyrimidine.

    Coupling Reaction: A palladium-catalyzed C-N cross-coupling reaction is employed to couple the benzodioxole moiety with the pyrazolopyrimidine core.

    Purification: The resulting product is purified using standard techniques such as column chromatography to obtain the desired compound in high purity.

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using larger reaction vessels, and employing continuous flow techniques to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions: 7-(1,3-Benzodioxol-5-yl)-2-methylpyrazolo[1,5-a]pyrimidine can undergo various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: H2O2, NaOH, EtOH/CH2Cl2, 40°C .

    Reduction: NaBH4 or LiAlH4 in solvents like ethanol or tetrahydrofuran (THF).

    Substitution: Various nucleophiles in the presence of a base or acid catalyst.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce reduced forms of the compound with altered functional groups.

Scientific Research Applications

7-(1,3-Benzodioxol-5-yl)-2-methylpyrazolo[1,5-a]pyrimidine has been explored for various scientific research applications, including:

Mechanism of Action

The mechanism of action of 7-(1,3-Benzodioxol-5-yl)-2-methylpyrazolo[1,5-a]pyrimidine involves its interaction with molecular targets such as tubulin. The compound modulates microtubule assembly, leading to mitotic blockade and apoptosis in cancer cells. This is achieved through the suppression of tubulin polymerization or stabilization of microtubule structure, ultimately disrupting cell division and promoting cell death .

Comparison with Similar Compounds

Uniqueness: 7-(1,3-Benzodioxol-5-yl)-2-methylpyrazolo[1,5-a]pyrimidine stands out due to its unique combination of the benzodioxole and pyrazolopyrimidine moieties, which confer distinct chemical and biological properties. Its ability to modulate microtubule assembly and induce apoptosis in cancer cells highlights its potential as a therapeutic agent.

Properties

Molecular Formula

C14H11N3O2

Molecular Weight

253.26 g/mol

IUPAC Name

7-(1,3-benzodioxol-5-yl)-2-methylpyrazolo[1,5-a]pyrimidine

InChI

InChI=1S/C14H11N3O2/c1-9-6-14-15-5-4-11(17(14)16-9)10-2-3-12-13(7-10)19-8-18-12/h2-7H,8H2,1H3

InChI Key

RWUWLVFKUKBOFS-UHFFFAOYSA-N

Canonical SMILES

CC1=NN2C(=CC=NC2=C1)C3=CC4=C(C=C3)OCO4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.